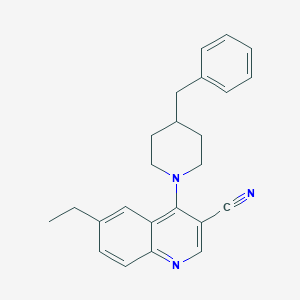

![molecular formula C7H14ClNO B2820474 5-Azaspiro[3.4]octan-7-ol;hydrochloride CAS No. 2247102-02-7](/img/structure/B2820474.png)

5-Azaspiro[3.4]octan-7-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

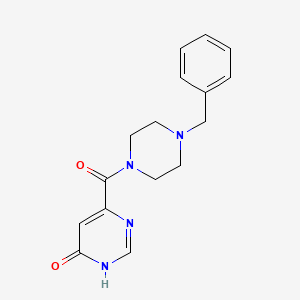

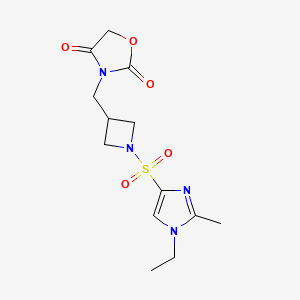

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octan-7-ol;hydrochloride is1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.科学的研究の応用

Diversity-oriented Synthesis of Azaspirocycles

A notable application of azaspiro compounds, closely related to 5-Azaspiro[3.4]octan-7-ol hydrochloride, is in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane facilitates rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are convertible into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines serve as scaffolds for drug discovery, underscoring the chemical versatility and utility of azaspirocycles in synthesizing biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis and Structural Diversity

Another research avenue explores the stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones, yielding 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These compounds demonstrate the potential for structural diversity and chemical reactivity, pertinent to the development of novel heterocyclic compounds with potential applications in drug development and other areas of chemical research (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Construction of Multifunctional Modules for Drug Discovery

The synthesis of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes highlights the construction of multifunctional modules for drug discovery. These spirocycles are designed to act as novel, multifunctional, and structurally diverse modules, indicating the strategic importance of azaspirocycles in the design and development of new drug candidates with enhanced biological activity and selectivity (Li, Rogers-Evans, & Carreira, 2013).

Advanced Materials and Corrosion Inhibition

In the field of materials science, azaspiro compounds have been investigated for their corrosion inhibition properties. This research focuses on the potential of spirocyclopropane derivatives, which share structural similarities with azaspirocycles, in protecting mild steel in corrosive environments. These studies underscore the broad applicability of azaspiro compounds beyond pharmaceuticals, extending into materials chemistry and offering solutions to industry-specific challenges (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety and Hazards

The safety information available indicates that 5-Azaspiro[3.4]octan-7-ol;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Azaspiro[3.4]octan-7-ol hydrochloride . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors affect the compound’s action.

特性

IUPAC Name |

5-azaspiro[3.4]octan-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIADFNMVXBHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

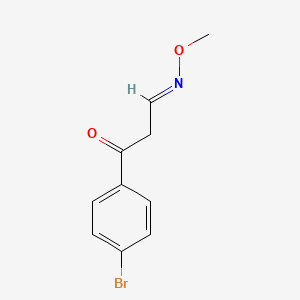

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile](/img/structure/B2820391.png)

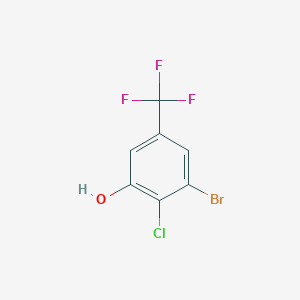

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)

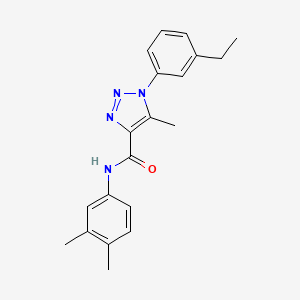

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)